molecular formula C10H9ClN2O B3278215 2-Chloro-6-methoxyquinolin-8-amine CAS No. 67411-10-3

2-Chloro-6-methoxyquinolin-8-amine

Cat. No.: B3278215
CAS No.: 67411-10-3
M. Wt: 208.64 g/mol
InChI Key: LESATCDCROEBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methoxyquinolin-8-amine: is a heterocyclic aromatic compound with the molecular formula C10H9ClN2O It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxyquinolin-8-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxyquinoline.

    Chlorination: The 6-methoxyquinoline is then chlorinated at the 2-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Amination: The chlorinated intermediate is subsequently subjected to amination at the 8-position using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processes: Utilizing large reactors where the reactions are carried out in sequential steps.

    Continuous Flow Processes: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form quinolin-8-ol derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Quinolin-8-ol Derivatives: Resulting from oxidation reactions.

    Aminated Quinoline Derivatives: Produced via reduction reactions.

Scientific Research Applications

2-Chloro-6-methoxyquinolin-8-amine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antimicrobial, and anticancer agents.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the design of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxyquinolin-8-amine involves:

    Molecular Targets: It targets enzymes and receptors involved in various biological pathways.

    Pathways: It interferes with DNA synthesis, protein synthesis, and cell signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxyquinolin-8-amine
  • 2-Chloroquinoline
  • 8-Aminoquinoline

Uniqueness

2-Chloro-6-methoxyquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group at the 2-position and a methoxy group at the 6-position makes it a valuable compound for targeted drug design and synthesis.

Properties

IUPAC Name

2-chloro-6-methoxyquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-7-4-6-2-3-9(11)13-10(6)8(12)5-7/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESATCDCROEBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxyquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxyquinolin-8-amine
Reactant of Route 3
2-Chloro-6-methoxyquinolin-8-amine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-methoxyquinolin-8-amine
Reactant of Route 5
2-Chloro-6-methoxyquinolin-8-amine
Reactant of Route 6
2-Chloro-6-methoxyquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.